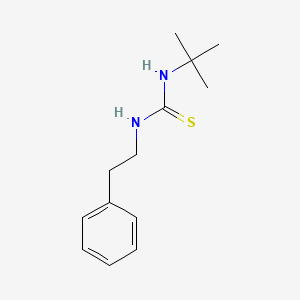

N-(TERT-BUTYL)-N'-PHENETHYLTHIOUREA

Description

N-(tert-Butyl)-N'-phenethylthiourea is a thiourea derivative characterized by a tert-butyl group and a phenethyl substituent attached to the thiourea core (N–C(=S)–N). Thioureas are widely studied for their diverse applications, including pharmaceutical intermediates, corrosion inhibitors, and ligands in coordination chemistry.

Properties

IUPAC Name |

1-tert-butyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-13(2,3)15-12(16)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGFLRYQABMYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of tert-butylamine with phenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea product.

Industrial Production Methods: In an industrial setting, the production of N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as sulfated polyborate, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further research.

Industry: In the industrial sector, N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-N’-PHENETHYLTHIOUREA involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(tert-butyl)-N'-phenethylthiourea with analogs in terms of structure, synthesis, and properties.

N-(tert-Butyl)-N'-Phenylthiourea (CAS 14327-04-9)

Structural Differences : Replaces the phenethyl group with a phenyl ring, reducing alkyl chain length and hydrophobicity.

Synthesis : Synthesized via nucleophilic substitution between tert-butylamine and phenyl isothiocyanate, analogous to methods in Schemes 1–2 for tert-butyl carbamates .

Properties :

- Molecular Formula : C₁₁H₁₆N₂S (vs. C₁₂H₁₈N₂S for phenethyl analog).

- Lipophilicity : Lower logP due to shorter alkyl chain (phenyl vs. phenethyl).

- Bioactivity: Phenyl derivatives show moderate cannabinoid receptor binding, whereas phenethyl analogs may enhance affinity due to extended hydrophobic interactions .

N-[5-Bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea (CAS 478258-55-8)

Structural Differences : Replaces thiourea with urea and incorporates a bromo-thiazole ring.

Properties :

- Molecular Weight : 354.27 g/mol (higher due to Br and thiazole).

- Hydrogen Bonding : Urea’s carbonyl oxygen vs. thiourea’s sulfur alters H-bond acceptor strength.

- Applications : Bromo-thiazole derivatives are explored as kinase inhibitors, contrasting with thioureas’ roles in antioxidant or receptor modulation .

N-Benzoyl-N'-phenylthiourea Derivatives

Structural Differences : Benzoyl group replaces tert-butyl, introducing electron-withdrawing effects.

Synthesis : Prepared via benzoylation of phenylthiourea, differing from alkylation routes for tert-butyl analogs .

QSAR Insights : Electron-withdrawing substituents (e.g., chloro-benzoyl) enhance antioxidant activity but reduce solubility compared to tert-butyl derivatives .

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Bioactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈N₂S | 222.35 | tert-butyl, phenethyl | ~3.5 | Potential receptor modulation |

| N-(tert-butyl)-N'-phenylthiourea | C₁₁H₁₆N₂S | 208.32 | tert-butyl, phenyl | ~3.0 | Moderate receptor binding |

| N-[5-Bromo-4-(tert-butyl)-thiazol-2-yl]-N'-phenylurea | C₁₄H₁₆BrN₃OS | 354.27 | tert-butyl, bromo-thiazole | ~2.8 | Kinase inhibition |

Key Research Findings

Steric Effects: The tert-butyl group in thioureas enhances metabolic stability but may reduce solubility, as seen in tert-butylphenolic antioxidants (e.g., BHT) .

Thiourea vs. Urea : Thioureas exhibit stronger metal-chelating capacity due to sulfur’s polarizability, making them superior ligands in catalysis compared to ureas .

Phenethyl vs. Phenyl: Phenethyl-substituted analogs demonstrate improved binding to lipophilic targets (e.g., cannabinoid receptors) compared to phenyl derivatives, attributed to enhanced van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(tert-butyl)-N'-phenethylthiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between tert-butyl isothiocyanate and phenethylamine derivatives. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (20–40°C) to improve yield. Catalytic bases like triethylamine may enhance reactivity . Characterization via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~7.2–7.4 ppm for aromatic protons, δ ~1.3 ppm for tert-butyl) confirms purity and structure .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under oxidative (H₂O₂ exposure), thermal (40–60°C), and photolytic (UV light) conditions. Monitor degradation products via LC-MS and compare with controls stored at –20°C in amber vials. The tert-butyl group may confer resistance to hydrolysis, but thiourea bonds are susceptible to oxidation .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Use GC-MS with derivatization (e.g., silylation) for volatile derivatives or LC-MS/MS (ESI+ mode) for direct quantification. Calibration curves in biological matrices (plasma, tissue homogenates) should account for matrix effects via standard addition .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Systematic comparison of assay conditions (e.g., pH, redox environment) is critical. For example, discrepancies in enzyme inhibition may arise from thiourea’s redox sensitivity. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in thiourea derivatives like this compound?

- Methodological Answer : Synthesize analogs with modifications to the tert-butyl (e.g., cyclohexyl) or phenethyl (e.g., halogenated aryl) groups. Evaluate effects on lipophilicity (logP via shake-flask method) and target binding (molecular docking with AutoDock Vina). Correlate with bioactivity data to identify critical substituents .

Q. How can in silico modeling predict the metabolic pathways of this compound?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Focus on oxidation of the thiourea moiety (predicted CYP3A4-mediated) and tert-butyl hydroxylation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental designs are suitable for investigating the compound’s interaction with lipid bilayers or membrane proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) with immobilized liposomes or nanodisc-embedded receptors. Fluorescence anisotropy using DPH probes can assess membrane fluidity changes. For protein interactions, use tryptophan quenching assays or ITC (isothermal titration calorimetry) .

Data Contradiction & Troubleshooting

Q. How should researchers address low yields in the synthesis of this compound?

- Methodological Answer : Troubleshoot by:

- Verifying reagent stoichiometry (1:1 molar ratio of isothiocyanate to amine).

- Purging solvents with inert gas (N₂) to prevent oxidation of thiourea.

- Switching to a coupling agent like HATU if nucleophilicity of the amine is low .

Q. What are the implications of detecting multiple degradation products in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.